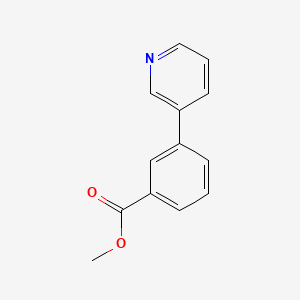

Methyl 3-(3-pyridinyl)benzoate

Vue d'ensemble

Description

Methyl 3-(3-pyridinyl)benzoate is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a pyridine ring at the meta position

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as acetylcholinesterase , which plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter.

Mode of Action

If it functions similarly to related compounds, it may act as an inhibitor of its target enzyme . This means it could bind to the enzyme and prevent it from performing its normal function, leading to an accumulation of acetylcholine in the nervous system.

Biochemical Pathways

It’s worth noting that the compound might be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Result of Action

If it acts as an inhibitor of acetylcholinesterase, it could potentially lead to an accumulation of acetylcholine in the nervous system . This could have various effects, depending on the specific context and concentration of the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-(3-pyridinyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-bromopyridine and methyl 3-boronic acid benzoate are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(3-pyridinyl)benzoate undergoes various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Pyridine N-oxide derivatives.

Reduction: Methyl 3-(3-pyridinyl)benzyl alcohol.

Substitution: Nitro or halogenated derivatives of this compound.

Applications De Recherche Scientifique

Methyl 3-(3-pyridinyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings

Comparaison Avec Des Composés Similaires

Methyl 3-(3-pyridinyl)benzoate can be compared with other similar compounds, such as:

Methyl 4-(3-pyridinyl)benzoate: Similar structure but with the pyridine ring at the para position, which may result in different reactivity and biological activity.

Methyl 3-(4-pyridinyl)benzoate: The pyridine ring is at the meta position but with a different substitution pattern, affecting its chemical properties.

Methyl 3-(2-pyridinyl)benzoate: The pyridine ring is at the ortho position, leading to distinct steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Activité Biologique

Methyl 3-(3-pyridinyl)benzoate, with the molecular formula CHNO, is an organic compound that has garnered attention due to its potential biological activities. This compound is a derivative of benzoic acid, characterized by a methoxy group and a pyridine ring at the meta position. Its structural features suggest various interactions with biological targets, particularly in the context of enzyme inhibition and pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 225.23 g/mol

- IUPAC Name : Methyl 3-(pyridin-3-yl)benzoate

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can modify its biological activity.

Target Enzymes

Research indicates that this compound may interact with enzymes such as acetylcholinesterase (AChE). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission but may also result in neurotoxicity if uncontrolled.

Mode of Action

The compound potentially acts as an enzyme inhibitor , similar to other pyridine derivatives. The inhibition mechanism involves binding to the active site of AChE, preventing substrate access and thereby disrupting normal enzymatic function. This action could be beneficial in treating conditions like Alzheimer's disease, where AChE inhibitors are commonly employed.

Antimicrobial Properties

This compound has shown promise in antimicrobial studies. Compounds with similar structures have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring is believed to enhance the compound's interaction with bacterial cell membranes or specific intracellular targets .

Study on Enzyme Inhibition

In a recent investigation into enzyme inhibitors for tuberculosis treatment, compounds structurally related to this compound were evaluated for their ability to inhibit polyketide synthase (Pks13), a critical enzyme for Mycobacterium tuberculosis survival. These studies highlighted the importance of structural modifications in enhancing inhibitory potency and selectivity .

| Compound | Target | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Methyl 3-(4-pyridinyl)benzoate | Pks13 | Competitive | 12 |

| This compound | AChE | Non-competitive | TBD |

Applications in Drug Discovery

Given its biological activities, this compound serves as a valuable scaffold in drug discovery. Its ability to act as an enzyme inhibitor opens avenues for developing new therapeutics targeting neurological disorders and infectious diseases.

Propriétés

IUPAC Name |

methyl 3-pyridin-3-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKAFNNGCVRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.